molecular formula C10H15NO2 B6187695 methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate CAS No. 1782082-87-4

methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate

Cat. No.: B6187695
CAS No.: 1782082-87-4
M. Wt: 181.2
InChI Key:
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Preparation Methods

The synthesis of methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor, such as an amino ester, under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods often involve optimizing these reaction conditions to achieve large-scale synthesis with high efficiency and minimal by-products .

Chemical Reactions Analysis

Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate can be compared with other similar compounds, such as:

    Indolizine derivatives: These compounds share the indolizine core structure but differ in their functional groups and substituents.

    Pyrrolizine derivatives: These compounds have a similar bicyclic structure but with different nitrogen positioning.

    Quinolizidine derivatives: These compounds also have a bicyclic structure but with a different arrangement of nitrogen atoms.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate involves the cyclization of a precursor compound containing a 1,2,3,5-tetra-substituted pyrrolidine ring. The carboxylate group is then introduced through esterification with methanol.", "Starting Materials": [ "4-methyl-2-pentanone", "ethyl acetoacetate", "ethyl 2-bromoacetate", "piperidine", "sodium hydride", "methanol" ], "Reaction": [ "Step 1: Condensation of 4-methyl-2-pentanone and ethyl acetoacetate with piperidine to form 1,2,3,5-tetra-substituted pyrrolidine", "Step 2: Bromination of the pyrrolidine ring with ethyl 2-bromoacetate and sodium hydride to form the corresponding 1,2,3,5-tetra-substituted pyrrolidine-2-carboxylate", "Step 3: Cyclization of the pyrrolidine-2-carboxylate with piperidine and sodium hydride to form methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate", "Step 4: Esterification of the carboxylic acid group with methanol and sulfuric acid to form the final product, methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate" ] }

CAS No.

1782082-87-4

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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